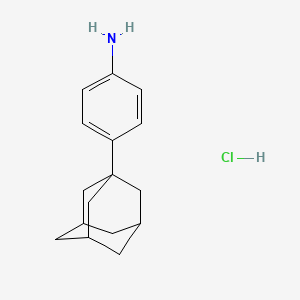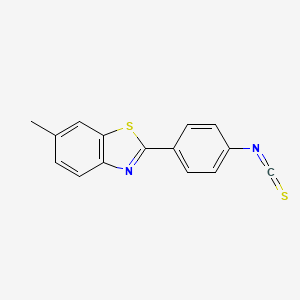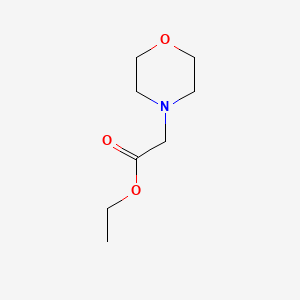
Ethyl 2-Morpholinoacetate
概要
説明
Ethyl 2-Morpholinoacetate is a chemical compound with the molecular formula C8H15NO3 . It is used in various laboratory applications .
Molecular Structure Analysis
The molecular structure of Ethyl 2-Morpholinoacetate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is SITMDWHJQROIPF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-Morpholinoacetate is a solid at room temperature . It has a molecular weight of 173.21 . The compound has a high GI absorption and is not a BBB permeant . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .科学的研究の応用
Arylglycine-Derivative Synthesis via Oxidative sp3 C–H Functionalization of α-Amino Esters
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the area of synthetic methods development.
Comprehensive and Detailed Summary of the Application
Ethyl 2-Morpholinoacetate is used in the synthesis of arylglycine derivatives through the oxidative coupling reactions of naphthols and phenols with α-amino esters . Arylglycine derivatives are important synthetic intermediates or building blocks for drug development and natural-product synthesis .
Detailed Description of the Methods of Application or Experimental Procedures
The oxidative coupling reactions of naphthols and phenols with α-amino esters, including Ethyl 2-Morpholinoacetate, are carried out in the presence of meta-chloroperoxybenzoic acid as an oxidant under ambient conditions . This method allows for the direct functionalization of sp3 C–H bonds adjacent to a nitrogen atom, via tertiary amine N-oxide intermediates .
Thorough Summary of the Results or Outcomes Obtained
The method described above allows for the production of arylglycine derivatives in satisfactory yields . The specific yield and other quantitative data or statistical analyses are not provided in the source.
Safety And Hazards
Ethyl 2-Morpholinoacetate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of contact, immediate medical attention is required .
特性
IUPAC Name |
ethyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITMDWHJQROIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370128 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Morpholinoacetate | |
CAS RN |
3235-82-3 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

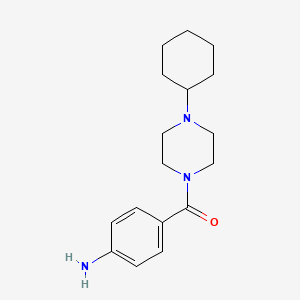
![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)
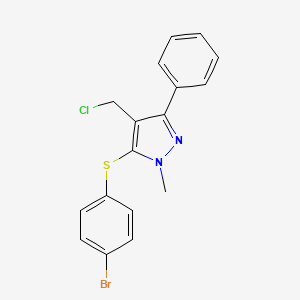
![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)
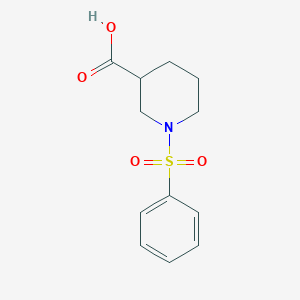
![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

